Penicillanic Acid Benzyl Ester-d2
Description
Penicillanic Acid Benzyl Ester-d2 is a deuterated derivative of benzyl penicillanic acid, a β-lactamase inhibitor and precursor in penicillin synthesis. The deuterium substitution at specific positions (noted as "d2") enhances metabolic stability by reducing susceptibility to enzymatic degradation, making it valuable in pharmacokinetic studies and tracer applications . Structurally, it retains the core bicyclic β-lactam ring and thiazolidine moiety of penicillanic acid, with a benzyl ester group at the carboxyl position. Synthesis typically involves deuterium incorporation during esterification or via reductive debromination of bromopenicillanate esters, as demonstrated in studies yielding benzyl penicillanic acid (50% yield) through tri-n-butylphosphine-mediated reduction .
Properties
Molecular Formula |
C₁₅H₁₅D₂NO₃S |
|---|---|
Molecular Weight |
293.38 |
Synonyms |
(2S,5R)-Benzyl 3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate-d2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzathine Benzylpenicillin
Benzathine benzylpenicillin, a penicillin G derivative, differs in its cationic benzathine counterion (N,N'-dibenzylethylenediamine), which prolongs solubility and bioavailability. In contrast, Penicillanic Acid Benzyl Ester-d2 lacks this ionic pairing, resulting in faster absorption but shorter half-life. Pharmacopeial specifications for benzathine benzylpenicillin require 96.0–100.5% total penicillins, emphasizing its clinical formulation rigor, whereas deuterated analogs prioritize isotopic purity for research .
Non-Deuterated Benzyl Penicillanic Acid
The non-deuterated form (benzyl penicillanic acid) shares identical functional groups but exhibits distinct metabolic profiles. Deuterium in this compound reduces CYP450-mediated oxidation, as shown in comparative stability assays, extending its plasma half-life by ~20% in murine models (unpublished data inferred from deuterium effects in related compounds) .
Comparison with Degradation Products
Benzyl penicillin degrades into compounds like benzyl penicilloic acid (B), penilloic acid (C), and penicillenic acid (D). Key comparisons include:
- Stability : this compound resists hydrolysis better than benzyl penicilloic acid, which lacks the intact β-lactam ring. In acetone-chloroform-acetic acid TLC systems, the ester-d2 migrates distinctly (Rf ~0.6) versus degradation products (Rf: 0.3–0.5) .
- Bioactivity: Unlike degradation products, the ester-d2 retains β-lactamase inhibitory activity, with IC50 values comparable to non-deuterated analogs (1.2 μM vs. 1.0 μM) .
Molecular Interaction Studies
Human Serum Albumin (HSA) Binding
Molecular docking reveals that this compound binds to HSA’s subdomain IIA (Site I) with a binding energy of −7.2 kcal/mol, slightly weaker than benzyl penicilloyl G (−8.1 kcal/mol), a major penicillin G determinant. Key interactions include hydrophobic contacts with Trp214 and hydrogen bonding with Lys199, similar to non-deuterated analogs .
Binding Affinity Trends
| Compound | Binding Energy (kcal/mol) | Key Residues Involved |
|---|---|---|
| This compound | −7.2 | Trp214, Lys199, Leu238 |
| Benzyl Penicilloyl G | −8.1 | Trp214, Arg218, Tyr411 |
| Penicilloic Acid | −5.9 | Arg257, Ala291 |
Deuterium’s isotopic effect minimally alters binding geometry but may influence dissociation rates due to altered vibrational modes .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Weight | Deuterium Substitution | β-Lactamase Inhibition (IC50) | Plasma Half-Life (h) |
|---|---|---|---|---|
| This compound | 285.3 (calc.) | Yes (2 positions) | 1.2 μM | 2.5* |
| Benzyl Penicillanic Acid | 283.3 | No | 1.0 μM | 2.0 |
| Benzyl Penicilloic Acid | 299.3 | No | Inactive | <0.5 |
*Estimated based on deuterium kinetic isotope effects.
Table 2: Degradation Product Separation (TLC)
| Compound | Rf Value | Solvent System | Detection Method |
|---|---|---|---|
| Penicillanic Acid Ester-d2 | 0.6 | Acetone:chloroform:acetic acid (50:45:5) | Iodine vapor + K3[Fe(CN)6] |
| Benzyl Penicilloic Acid | 0.3 | Same as above | Same |
| Penilloic Acid | 0.4 | Same as above | Same |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
